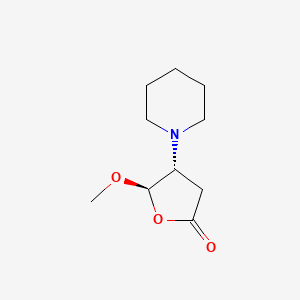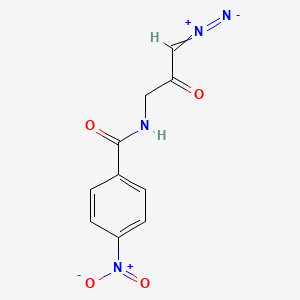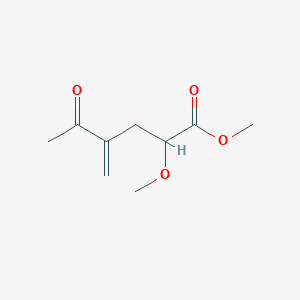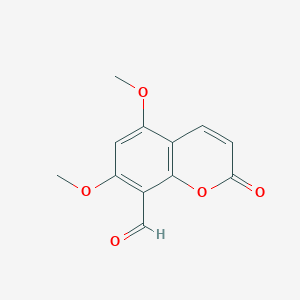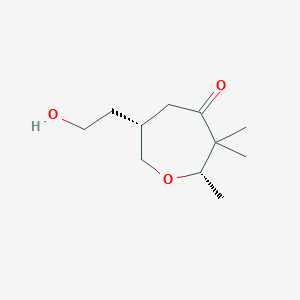
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is a chemical compound with a unique structure that includes an oxepane ring, which is a seven-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one typically involves the following steps:
Formation of the Oxepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor with a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the oxepane ring.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxepane ring. This can be done through a nucleophilic substitution reaction where the oxepane ring is treated with a hydroxyethyl halide under basic conditions.
Introduction of the Trimethyl Groups: The final step involves the introduction of the trimethyl groups to the oxepane ring. This can be achieved through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxepane ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a more saturated oxepane ring.
Substitution: Formation of various substituted oxepane derivatives.
Scientific Research Applications
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-{[(3S,4R,6aR,6bS,8R,11R,14bS)-8-hydroxy-11-(2-hydroxyethyl)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,14b-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydro-3-picenyl]oxy}-6-methyltetrahydro-2H-pyran-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
- Benzamide compounds with similar structural motifs .
Uniqueness
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is unique due to its specific oxepane ring structure and the presence of both hydroxyethyl and trimethyl groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
88195-18-0 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one |
InChI |
InChI=1S/C11H20O3/c1-8-11(2,3)10(13)6-9(4-5-12)7-14-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
WBCMIXXRRXPIGR-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1C(C(=O)C[C@H](CO1)CCO)(C)C |
Canonical SMILES |
CC1C(C(=O)CC(CO1)CCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


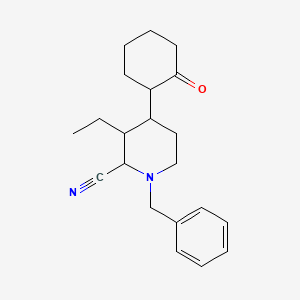
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
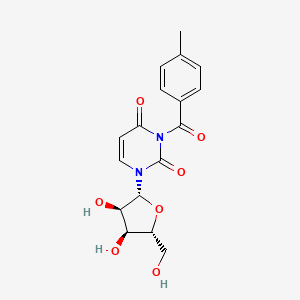
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)

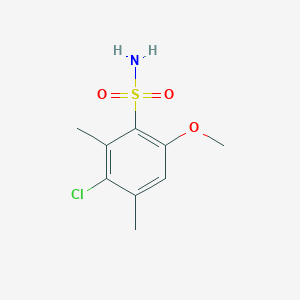
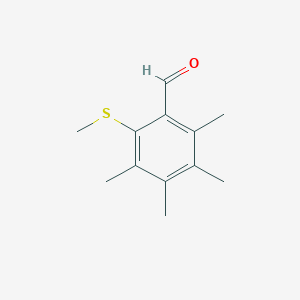
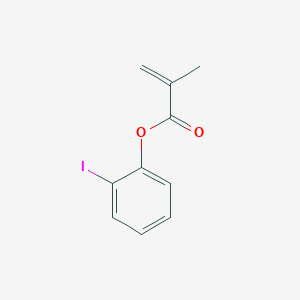
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
